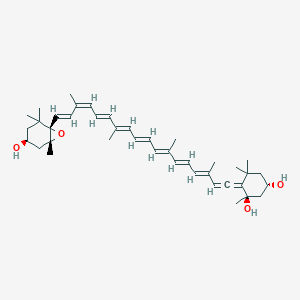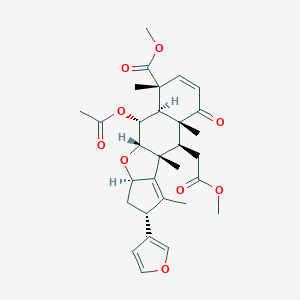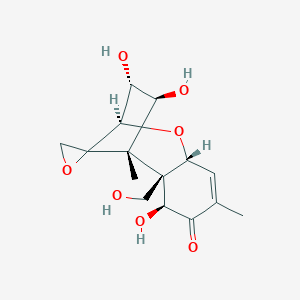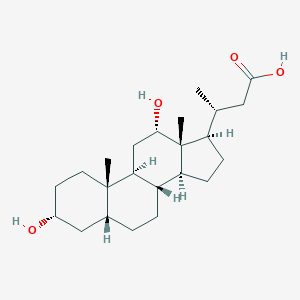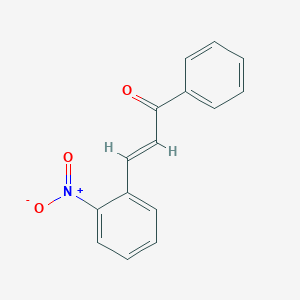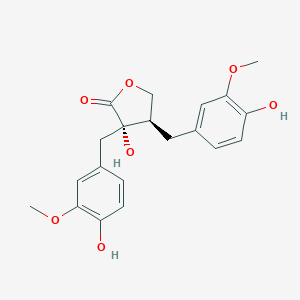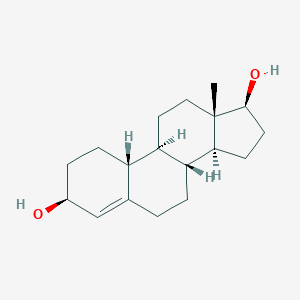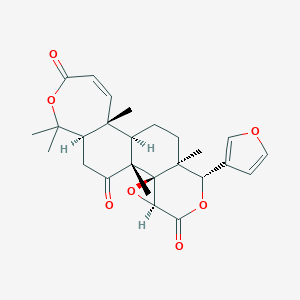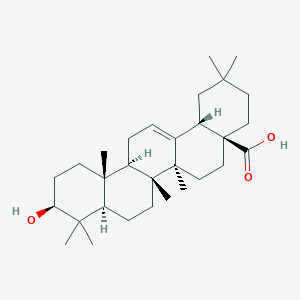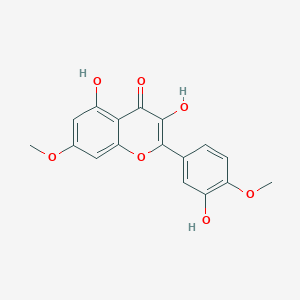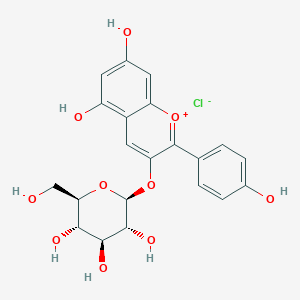
Pelargonidin 3-glucoside
Übersicht
Beschreibung
Callistephin (chloride) is an anthocyanin, specifically the 3-O-glucoside of pelargonidin. Anthocyanins are natural pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Callistephin (chloride) is found in pomegranate juice, strawberries, purple corn, and the berry skins of Cabernet Sauvignon and Pinot Noir grapes .
Wirkmechanismus
Pelargonidin-3-glucoside (Pg), also known as Pelargonidin-3-glucoside Chloride, is a well-known anthocyanin derivative with potential biological activity . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
Pg has been found to have multiple targets of action. It has been reported to possess antioxidant, anti-inflammatory, anti-estrogenic, and angiotensin-converting enzyme inhibitory activities . It has also been found to have a protective effect against palmitic acid-induced hepatocytes injury .
Mode of Action
The mode of action of Pg involves its interaction with its targets and the resulting changes. For instance, it has been found to suppress ROS production, O2•− generation, MMP collapse, and GSH reduction . The anti-inflammatory mechanism of Pg involves the arrest of IkB-α activation and reduction in JNK MAPK phosphorylation .
Biochemical Pathways
Pg affects several biochemical pathways. It has been found to activate AMPK phosphorylation, thus stimulating the AMPK-mediated lysosome-autophagy pathway to eliminate overloaded lipid . It also regulates genes related to lipid metabolism downstream of AMPK to inhibit lipid synthesis and accelerate lipid oxidation .
Pharmacokinetics
Functionalized nanoliposomes using chitosan and/or pectin coating have been found to be an excellent carrier system for nanoencapsulation of food bioactive compounds such as pg .
Result of Action
The results of Pg’s action are significant. It has been found to significantly reduce the PA-induced L02 cells toxicity . It also dose-dependently reduces intracellular lipid droplets and triglycerides, and improves cellular oxidative stress that accompanied lipid deposition .
Action Environment
The action of Pg is influenced by environmental factors. Functionalized nanoliposomes using chitosan and/or pectin coating can enhance its stability and bioavailability .
Biochemische Analyse
Biochemical Properties
Pelargonidin-3-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of bilitranslocase, a transporter protein in the liver . Additionally, pelargonidin-3-glucoside exhibits antioxidant properties by scavenging peroxyl radicals, thereby protecting cells from oxidative damage . This compound also activates the Nrf2/ARE pathway, which upregulates the expression of detoxification enzymes such as GCLC and HO-1 .
Cellular Effects
Pelargonidin-3-glucoside influences various cellular processes. It has been shown to reduce intracellular lipid droplets and triglycerides in hepatocytes, thereby improving cellular oxidative stress . This compound also affects cell signaling pathways, such as the AMPK-mediated lysosome-autophagy pathway, which helps in eliminating overloaded lipids . Furthermore, pelargonidin-3-glucoside has been reported to have anti-inflammatory, anti-hyperglycemic, and neuroprotective effects .
Molecular Mechanism
At the molecular level, pelargonidin-3-glucoside exerts its effects through several mechanisms. It binds to and inhibits specific enzymes, such as bilitranslocase . Additionally, it activates the Nrf2/ARE signaling pathway, leading to the upregulation of detoxification enzymes . This compound also stimulates AMPK phosphorylation, which in turn activates the lysosome-autophagy pathway to reduce lipid accumulation in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pelargonidin-3-glucoside change over time. This compound is known for its instability in physiological environments, which can limit its bioactivity . Encapsulation techniques, such as using pectin-chitosan nanoliposomes, have been shown to enhance its stability and prolong its protective effects against oxidative stress . Long-term studies have demonstrated that pelargonidin-3-glucoside can significantly reduce oxidative damage and improve cellular function over extended periods .
Dosage Effects in Animal Models
The effects of pelargonidin-3-glucoside vary with different dosages in animal models. At lower doses, it has been shown to reduce postprandial plasma glucose levels and improve lipid metabolism . At higher doses, there may be potential toxic or adverse effects, although specific thresholds have not been well-documented
Metabolic Pathways
Pelargonidin-3-glucoside is involved in several metabolic pathways. It undergoes biotransformation to form various metabolites, including glucuronide and sulfated derivatives . This compound also activates the AMPK-mediated lysosome-autophagy pathway, which plays a role in lipid metabolism and oxidative stress reduction . Additionally, pelargonidin-3-glucoside influences the expression of genes related to lipid synthesis and oxidation .
Transport and Distribution
Within cells and tissues, pelargonidin-3-glucoside is transported and distributed through specific mechanisms. It interacts with transporters such as bilitranslocase, which facilitates its movement across cellular membranes . Encapsulation in nanoliposomes has been shown to enhance its cellular uptake and distribution, particularly in hepatocytes . This compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
Pelargonidin-3-glucoside’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling pathways . This compound’s targeting to specific compartments, such as lysosomes, is facilitated by post-translational modifications and binding interactions . These localizations are crucial for its role in reducing oxidative stress and lipid accumulation in cells .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Callistephin (Chlorid) kann durch eine biochemische Reaktionssequenz, die von Glucose ausgeht, synthetisiert werden. Dieser Prozess beinhaltet die Gentechnik, um Stämme von Escherichia coli-Bakterien zu erzeugen, die die notwendigen synthetischen Zwischenprodukte und das Endprodukt produzieren . Der synthetische Weg umfasst mehrere Schritte, einschließlich der Glykosylierung von Pelargonidin zur Bildung des 3-O-Glucosid-Derivats.
Industrielle Produktionsmethoden: Die industrielle Produktion von Callistephin (Chlorid) ist aufgrund der Schwierigkeit und der Kosten für die Extraktion und Reinigung von Anthocyanen aus Pflanzen eine Herausforderung. Fortschritte in der metabolischen Ingenieurskunst und der genetischen Modifikation von Mikroorganismen haben vielversprechende Ergebnisse bei der Produktion von Anthocyanen in höheren Konzentrationen gezeigt, wodurch das Verfahren möglicherweise für die Kommerzialisierung geeignet wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Callistephin (Chlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Callistephin (Chlorid) kann zu verschiedenen Oxidationsprodukten oxidiert werden.
Reduktion: Reduktionsreaktionen können Callistephin (Chlorid) in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen der Anthocyanstruktur auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas.
Substitutionsreagenzien: Säurechloride, Alkylhalogenide.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zur Bildung von Chinonen führen, während Reduktion die entsprechenden reduzierten Anthocyanderivate liefern kann.
Wissenschaftliche Forschungsanwendungen
Callistephin (Chlorid) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird aufgrund seiner farbempfindlichen Eigenschaften in verschiedenen pH-Umgebungen als natürlicher Farbstoff und pH-Indikator verwendet.
Biologie: Wird wegen seiner antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile, einschließlich entzündungshemmender und krebshemmender Wirkungen, untersucht.
Medizin: Wird für seine Rolle bei der Vorbeugung von Herz-Kreislauf-Erkrankungen und der Verbesserung der Sehfähigkeit untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Callistephin (Chlorid) umfasst seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Callistephin (Chlorid) fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt die Zellen vor oxidativem Schaden.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen und reduziert Entzündungen.
Krebshemmende Eigenschaften: Callistephin (Chlorid) induziert Apoptose (programmierten Zelltod) in Krebszellen und hemmt ihre Proliferation durch die Modulation von Signalwegen.
Ähnliche Verbindungen:
Pelargonidin: Die Aglyconform von Callistephin, der die Glucoseeinheit fehlt.
Cyanidin: Ein weiteres Anthocyan mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Delphinidin: Ein Anthocyan mit drei Hydroxylgruppen am B-Ring, das andere Farbeigenschaften bietet.
Einzigartigkeit von Callistephin (Chlorid): Callistephin (Chlorid) ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine Löslichkeit, Stabilität und Bioverfügbarkeit beeinflusst. Seine Präsenz in verschiedenen Früchten und Gemüse macht es auch zu einem wertvollen natürlichen Farbstoff mit potenziellen gesundheitlichen Vorteilen .
Vergleich Mit ähnlichen Verbindungen
Pelargonidin: The aglycone form of callistephin, lacking the glucose moiety.
Cyanidin: Another anthocyanin with similar antioxidant and anti-inflammatory properties.
Delphinidin: An anthocyanin with three hydroxyl groups on the B-ring, offering different color properties.
Uniqueness of Callistephin (chloride): Callistephin (chloride) is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its presence in various fruits and vegetables also makes it a valuable natural colorant with potential health benefits .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGSEFWVUVGGL-UBNZBFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939866 | |
| Record name | Pelargonidin 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18466-51-8 | |
| Record name | Pelargonidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18466-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelargonidin 3-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018466518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelargonidin 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELARGONIDIN 3-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H1WZY9R6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pelargonidin-3-glucoside?
A1: While the provided research papers don't explicitly state the molecular formula and weight of Pelargonidin-3-glucoside, they confirm its structure as an anthocyanin composed of pelargonidin (the aglycone) linked to a glucose molecule (the sugar moiety) at the 3-position. []
Q2: What spectroscopic techniques are useful for identifying Pelargonidin-3-glucoside?
A2: Researchers utilize various spectroscopic methods for Pelargonidin-3-glucoside characterization:
- UV/Vis Spectrophotometry: This technique helps quantify total anthocyanin content and assess color properties based on absorbance at specific wavelengths. [, , , ]
- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS): This method facilitates separation, identification, and quantification of individual anthocyanins, including Pelargonidin-3-glucoside, within complex mixtures like fruit extracts. [, , , , , ]
- Nuclear Overhauser Enhancement Spectroscopy (NOESY) NMR: This NMR technique helps determine the structure and conformation of Pelargonidin-3-glucoside, particularly the sugar attachment site and conformation. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Combined with multivariate analysis, FTIR can rapidly quantify Pelargonidin-3-glucoside and other nutritional components in complex matrices like potato powder. []
Q3: How does the structure of Pelargonidin-3-glucoside influence its color?
A3: The color of Pelargonidin-3-glucoside is influenced by the number and position of hydroxyl groups on its aglycone (pelargonidin) and by the presence of acylating groups. Acylation with cinnamic acid, for example, causes a bathochromic shift, shifting the color towards red. Glycosylation, on the other hand, leads to a hypsochromic shift, shifting the color towards blue. []
Q4: How stable is Pelargonidin-3-glucoside under different processing and storage conditions?
A4: Research indicates that Pelargonidin-3-glucoside's stability is affected by various factors:
- Temperature: High temperatures during processing and storage can accelerate the degradation of Pelargonidin-3-glucoside. Storage at low temperatures (0–5°C) was shown to improve retention in canned strawberries. [, ]
- pH: Pelargonidin-3-glucoside exhibits better stability in acidic conditions. Its degradation rate increases with increasing pH. []
- Ultrasound: While ultrasound is a potential alternative to heat treatment, high-intensity ultrasound can degrade Pelargonidin-3-glucoside, possibly due to the generation of hydroxyl radicals (•OH). []
Q5: Does the presence of other compounds, like ferulic acid, impact Pelargonidin-3-glucoside stability?
A5: Yes, research suggests that adding ferulic acid to a model system containing anthocyanins from purple corn cob, including Pelargonidin-3-glucoside, can enhance color stability during storage and heating. []
Q6: What is known about the bioavailability of Pelargonidin-3-glucoside?
A6: Research on the bioavailability of Pelargonidin-3-glucoside provides valuable insights:
- Absorption: Pelargonidin-3-glucoside is absorbed into the bloodstream after ingestion, but its bioavailability is generally low. [, ]
- Metabolism: The primary metabolic pathway involves conjugation with glucuronic acid, forming Pelargonidin-3-glucoside monoglucuronide. [, ]
- Excretion: Both the intact Pelargonidin-3-glucoside and its glucuronide metabolite are excreted in urine. [, ]
- Factors Affecting Uptake: Factors like pH and the presence of glucose can influence cellular uptake of Pelargonidin-3-glucoside. Lower pH seems to enhance uptake, while glucose may compete for transport mechanisms. []
Q7: What are the potential health benefits associated with Pelargonidin-3-glucoside?
A7: While the provided research focuses primarily on chemical characterization, stability, and bioavailability, some studies suggest potential bioactivities:
- Antioxidant Activity: Anthocyanins, including Pelargonidin-3-glucoside, contribute to the antioxidant capacity of fruits like strawberries. [, , , , , , , ]
- Anticancer Potential: While limited, some studies suggest that pomegranate extracts rich in anthocyanins, including Pelargonidin-3-glucoside, exhibit anticancer activity in vitro. [, ]
- Radioprotective Effects: Studies indicate that strawberry extracts rich in Pelargonidin-3-glucoside may offer radioprotective effects in human lymphocytes, potentially by reducing oxidative damage. []
Q8: Are there potential applications of Pelargonidin-3-glucoside in the food industry?
A8: The vibrant color and potential health benefits of Pelargonidin-3-glucoside make it attractive for food applications:
- Natural Food Colorant: Pelargonidin-3-glucoside can be used as a natural red colorant in various food products, replacing synthetic dyes. []
- Functional Food Ingredient: Given its potential antioxidant and other bioactivities, Pelargonidin-3-glucoside could be incorporated into functional foods and beverages to enhance their nutritional value. [, , , ]
- Detailed Mechanism of Action: Investigating the specific mechanisms underlying the observed biological activities of Pelargonidin-3-glucoside is crucial. [, ]
- In Vivo Studies and Clinical Trials: More comprehensive in vivo studies and clinical trials are needed to validate the potential health benefits observed in vitro and to determine optimal dosages and potential synergistic effects with other bioactive compounds. []
- Formulation and Delivery: Developing efficient delivery systems to enhance the bioavailability and targeted delivery of Pelargonidin-3-glucoside could improve its efficacy in vivo. []
- Safety and Toxicity: While generally considered safe, long-term toxicity studies are essential to ensure the safety of Pelargonidin-3-glucoside for human consumption. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


